3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate
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Overview
Description
The compound “3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate” is a complex organic molecule that contains a pyridine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyridine derivatives can be synthesized through various methods . For instance, 2-chloropyridine can be produced by the direct reaction of pyridine with chlorine .Scientific Research Applications
Complexation and Reactivity Studies
Research has shown the potential of molecular tweezers, which share functional groups and structural motifs with 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate, in forming complexes with nucleotide bases through hydrogen bonding and π-stacking interactions. Such studies illuminate the molecule's utility in understanding nucleotide base selectivity and complexation behavior, significantly contributing to supramolecular chemistry (Zimmerman, Wu, & Zeng, 1991).
Catalysis and Synthesis
The molecule's structural analogs have been explored in palladium-catalyzed processes for the selective arylation of sp^3 C-H bonds. These findings demonstrate its relevance in developing new methodologies for the functionalization of organic molecules, potentially aiding in the synthesis of complex molecules with high regioselectivity (Zaitsev, Shabashov, & Daugulis, 2005).
Structural Chemistry
Investigations into crystal structures, such as those of triclopyr, provide valuable insights into molecular interactions and stability, contributing to our understanding of molecular design and engineering. Such research informs the development of materials and drugs by elucidating the relationship between structure and function (Cho, Kim, Jeon, & Kim, 2014).
Ligand Design and Metal Complexes
Studies on ligand behavior, exemplified by reactions forming Re(V)-oxo dihalide complexes, shed light on the coordination chemistry surrounding pyridine derivatives. This research highlights the potential of such molecules in creating novel coordination compounds with specific electronic and geometric configurations, relevant to catalysis, magnetic materials, and therapeutic agents (Wei, Babich, & Zubieta, 2005).
Materials Science
The reactivity of pyridine derivatives under various conditions, leading to the formation of coordination polymers, demonstrates the utility of these molecules in constructing novel materials. Such materials possess unique properties, including electrical conductivity, porosity, and the ability to undergo self-assembly, relevant to applications in sensors, filters, and electronic devices (Ghosh, Savitha, & Bharadwaj, 2004).
Mechanism of Action
Properties
IUPAC Name |
3-(2-oxopyridin-1-yl)propyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-13-11(5-3-7-16-13)14(19)20-10-4-9-17-8-2-1-6-12(17)18/h1-3,5-8H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHOQHFKEMYVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCOC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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